2-Butoxy-4,6-dichloro-1,3,5-triazine

Beschreibung

The exact mass of the compound 2-Butoxy-4,6-dichloro-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butoxy-4,6-dichloro-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxy-4,6-dichloro-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-butoxy-4,6-dichloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3O/c1-2-3-4-13-7-11-5(8)10-6(9)12-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNVNAIEXWYGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160648 | |

| Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-32-9 | |

| Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Butoxy-4,6-dichloro-1,3,5-triazine: Properties, Reactivity, and Applications

Introduction: The Versatile Triazine Scaffold

In the landscape of modern medicinal chemistry and materials science, the 1,3,5-triazine core stands out as a privileged scaffold. Its unique electronic properties and trifunctional nature allow for the precise, stepwise introduction of diverse functionalities. Among its many derivatives, 2-Butoxy-4,6-dichloro-1,3,5-triazine has emerged as a particularly valuable intermediate. This guide provides a comprehensive technical overview of its chemical properties, core reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of the butoxy group modulates the reactivity of the two remaining chlorine atoms, making this molecule an ideal starting point for constructing complex molecular architectures with controlled precision.

Molecular Structure and Physicochemical Properties

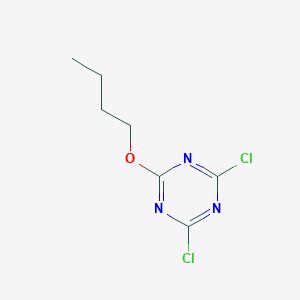

2-Butoxy-4,6-dichloro-1,3,5-triazine is an asymmetrical triazine derivative. The core of the molecule is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This electron-deficient ring system is key to its reactivity. The butoxy group, an electron-donating substituent, and the two electron-withdrawing chloro groups create a unique electronic environment that dictates the molecule's chemical behavior.

Caption: Molecular structure of 2-Butoxy-4,6-dichloro-1,3,5-triazine.

The key physicochemical properties of this compound are summarized below. As a liquid at room temperature, it is often handled as a solution in an appropriate organic solvent for synthetic transformations.

| Property | Value | Source |

| CAS Number | 13838-32-9 | [1] |

| Molecular Formula | C₇H₉Cl₂N₃O | [2] |

| Molecular Weight | 222.07 g/mol | [2] |

| Physical State | Liquid | [1] |

| Monoisotopic Mass | 221.01227 Da | [3] |

| Predicted XlogP | 3.5 | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Synthesis and Purification

The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines is the sequential functionalization of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4] This precursor is inexpensive and highly reactive. The key to synthesizing 2-Butoxy-4,6-dichloro-1,3,5-triazine lies in exploiting the differential reactivity of the three chlorine atoms, which can be selectively substituted at different temperatures.

The first chlorine atom is highly susceptible to nucleophilic attack and can be displaced at low temperatures (0–5 °C). The second substitution requires moderately increased temperatures (typically room temperature), and the third requires more forcing conditions, such as heating or reflux.[5] This temperature-dependent reactivity allows for the controlled, stepwise introduction of different nucleophiles.

Caption: General workflow for the synthesis of 2-Butoxy-4,6-dichloro-1,3,5-triazine.

Experimental Protocol: Synthesis

-

Caution: Cyanuric chloride is a lachrymator and can cause skin burns. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

-

Preparation: To a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyanuric chloride (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the resulting solution to 0–5 °C using an ice bath.

-

Nucleophile Addition: In a separate flask, prepare a solution of 1-butanol (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq.) in anhydrous THF.

-

Reaction: Add the butanol/DIPEA solution dropwise to the cooled cyanuric chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Monitoring: Stir the reaction mixture at 0–5 °C for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Core Reactivity: A Tale of Two Chlorines

The synthetic utility of 2-Butoxy-4,6-dichloro-1,3,5-triazine stems from the differential reactivity of its two remaining chlorine atoms. The butoxy group, being an oxygen-linked substituent, is electron-donating through resonance but slightly electron-withdrawing through induction. This substitution deactivates the triazine ring towards further nucleophilic aromatic substitution (SNAr) compared to the parent cyanuric chloride.

Consequently, the displacement of the second chlorine atom requires more elevated temperatures (e.g., room temperature to 40 °C) than the first. The final chlorine atom is the most difficult to displace, often requiring heating or reflux conditions.[5] This predictable, stepwise reactivity allows for the selective introduction of two different nucleophiles, making it an ideal scaffold for building combinatorial libraries. A wide range of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the chlorine atoms.[7]

Caption: Sequential nucleophilic substitution pathway on the triazine core.

Spectroscopic Characterization

Confirming the identity and purity of 2-Butoxy-4,6-dichloro-1,3,5-triazine and its subsequent products is crucial. This is typically achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the butoxy group: a triplet around 4.4-4.6 ppm (-O-CH₂ -), a multiplet around 1.7-1.9 ppm (-CH₂-), a multiplet around 1.4-1.6 ppm (-CH₂-), and a triplet around 0.9-1.0 ppm (-CH₃). |

| ¹³C NMR | Signals for the triazine ring carbons appearing in the range of 170-175 ppm. Signals for the butoxy group carbons will be observed upfield, typically with the -O-CH₂ carbon around 70 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 222.0195, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[3] |

| IR Spectroscopy | Characteristic C=N stretching vibrations for the triazine ring in the 1500-1600 cm⁻¹ region, and C-O stretching around 1250-1300 cm⁻¹. |

Note: Exact chemical shifts (δ) can vary based on the solvent and instrument used. The values provided are estimates based on analogous structures.[8]

Applications in Drug Development and Bioconjugation

The 1,3,5-triazine scaffold is a cornerstone in various drug discovery programs, including anticancer, anti-inflammatory, and antimalarial research.[7] The ability to readily synthesize libraries of compounds by reacting 2-Butoxy-4,6-dichloro-1,3,5-triazine with diverse sets of amines, thiols, or other nucleophiles makes it an invaluable tool for structure-activity relationship (SAR) studies.

Furthermore, its reactive nature makes it suitable for use as a covalent linker in bioconjugation chemistry. The dichlorotriazine moiety can form stable covalent bonds with nucleophilic groups on biomolecules, such as the ε-amino group of lysine residues in proteins. This allows for the attachment of reporter molecules, drugs, or other probes to biological targets.

Hypothetical Protocol: Protein Labeling

-

Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate or borate buffer) at a pH of 8.0-9.0 to ensure the lysine residues are deprotonated and nucleophilic.

-

Reagent Preparation: Dissolve 2-Butoxy-4,6-dichloro-1,3,5-triazine (or a derivative where one chlorine has been replaced with a payload molecule) in a minimal amount of a water-miscible organic solvent like DMSO.

-

Conjugation Reaction: Add the triazine solution to the protein solution in a 5- to 20-fold molar excess. Allow the reaction to proceed at room temperature or 4 °C for several hours to overnight with gentle stirring.

-

Purification: Remove the unreacted triazine reagent and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy if the attached molecule is a chromophore.

Safety and Handling

As a reactive chemical intermediate, 2-Butoxy-4,6-dichloro-1,3,5-triazine must be handled with care.

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[1] All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of vapors.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Conclusion

2-Butoxy-4,6-dichloro-1,3,5-triazine is a highly versatile and synthetically valuable building block. Its defining feature is the temperature-dependent, differential reactivity of its two chlorine atoms, which enables the controlled and sequential introduction of a wide array of chemical functionalities. This property, combined with the stable triazine core, makes it an exceptional scaffold for generating compound libraries for drug discovery and a reliable linker for bioconjugation applications. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage the power of triazine chemistry in their research.

References

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522. Available at: [Link]

-

Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 83-93. Available at: [Link]

-

Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine. Organic Syntheses. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-1,3,5-triazin-2-amine. Retrieved January 27, 2026, from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

Datasheet. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]

-

PubChemLite. (n.d.). 2-butoxy-4,6-dichloro-1,3,5-triazine. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2008). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Available at: [Link]

-

ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]

-

TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved January 27, 2026, from [Link]

-

ChemBK. (n.d.). 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved January 27, 2026, from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 13838-32-9|2-Butoxy-4,6-dichloro-1,3,5-triazine|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2-butoxy-4,6-dichloro-1,3,5-triazine (C7H9Cl2N3O) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

synthesis and characterization of 2-Butoxy-4,6-dichloro-1,3,5-triazine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butoxy-4,6-dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a versatile building block in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and safe execution in a laboratory setting.

Introduction and Significance

2-Butoxy-4,6-dichloro-1,3,5-triazine belongs to the family of s-triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms. The reactivity of the chlorine atoms on the triazine ring makes it a valuable intermediate for the synthesis of a wide range of derivatives with applications in pharmaceuticals, agrochemicals, and material science. The butoxy group modifies the solubility and electronic properties of the triazine core, offering a unique scaffold for further chemical transformations. The controlled, stepwise substitution of the chlorine atoms allows for the construction of complex molecular architectures.[1]

Synthesis Methodology: A Controlled Nucleophilic Aromatic Substitution

The synthesis of 2-Butoxy-4,6-dichloro-1,3,5-triazine is primarily achieved through the nucleophilic aromatic substitution of one chlorine atom on the cyanuric chloride ring with a butoxy group. The reactivity of the three chlorine atoms on cyanuric chloride is temperature-dependent, allowing for selective monosubstitution.[2]

Underlying Principle: Nucleophilic Aromatic Substitution

The reaction proceeds via a nucleophilic attack of the butoxide ion on one of the electron-deficient carbon atoms of the triazine ring. The presence of three nitrogen atoms in the ring withdraws electron density, making the ring carbons highly susceptible to nucleophilic attack. The reaction is facilitated by the use of a base to deprotonate the butanol, forming the more nucleophilic butoxide anion.

Key Reagents and Their Roles

-

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): The starting electrophilic scaffold. It is a moisture-sensitive and lachrymatory solid that should be handled with care in a well-ventilated fume hood.

-

n-Butanol: The source of the butoxy nucleophile.

-

Base (e.g., Sodium Bicarbonate, Sodium Hydroxide, or an organic base): Acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct of the reaction and driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Cyanuric chloride

-

n-Butanol

-

Sodium bicarbonate (or other suitable base)

-

Acetone (or another suitable solvent)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining this low temperature is crucial for achieving selective monosubstitution.

-

Nucleophile Preparation: In a separate beaker, prepare a solution of n-butanol (1 equivalent) in acetone.

-

Addition of Nucleophile: Add the n-butanol solution dropwise to the cooled cyanuric chloride solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

Addition of Base: Slowly add a solution or slurry of sodium bicarbonate (1 equivalent) in water to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to obtain the crude 2-Butoxy-4,6-dichloro-1,3,5-triazine.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 2-Butoxy-4,6-dichloro-1,3,5-triazine.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-Butoxy-4,6-dichloro-1,3,5-triazine.

Purification and Physicochemical Properties

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Purification Protocol

Recrystallization is a common and effective method for purifying the crude product.

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or heptane can be effective.

-

Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Hot filter the solution to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₉Cl₂N₃O |

| Molecular Weight | 222.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not definitively reported, but expected to be a low-melting solid |

| Solubility | Soluble in most organic solvents (e.g., acetone, THF, dichloromethane), insoluble in water |

Structural Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the structure of 2-Butoxy-4,6-dichloro-1,3,5-triazine and data from analogous compounds.

Disclaimer: The following spectral data are predicted based on the chemical structure and known data for similar compounds. Experimental verification is recommended for definitive structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the butoxy group.

-

~4.4-4.6 ppm (t, 2H): Triplet corresponding to the -O-CH₂ - protons, coupled to the adjacent methylene group.

-

~1.7-1.9 ppm (m, 2H): Multiplet for the -CH₂-CH₂ -CH₂-CH₃ protons.

-

~1.4-1.6 ppm (m, 2H): Multiplet for the -CH₂-CH₂-CH₂ -CH₃ protons.

-

~0.9-1.0 ppm (t, 3H): Triplet for the terminal methyl (-CH₃) protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show signals for the carbons of the butoxy group and the triazine ring.

-

~175-180 ppm: Carbonyl-like carbons of the triazine ring attached to chlorine.

-

~170-175 ppm: Carbon of the triazine ring attached to the butoxy group.

-

~68-72 ppm: -O-CH₂ - carbon.

-

~30-32 ppm: -CH₂-CH₂ -CH₂-CH₃ carbon.

-

~18-20 ppm: -CH₂-CH₂-CH₂ -CH₃ carbon.

-

~13-15 ppm: Terminal -CH₃ carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1550-1450 cm⁻¹: C=N stretching vibrations of the triazine ring.

-

~1250-1050 cm⁻¹: C-O stretching vibration of the ether linkage.

-

~850-750 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 221 and 223, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.

-

Fragmentation: Fragmentation may involve the loss of the butoxy group, chlorine atoms, and cleavage of the alkyl chain.

Summary of Expected Analytical Data

| Technique | Expected Key Signals |

| ¹H NMR | ~4.5 ppm (t, 2H), ~1.8 ppm (m, 2H), ~1.5 ppm (m, 2H), ~0.9 ppm (t, 3H) |

| ¹³C NMR | ~175-180 ppm (2C), ~170-175 ppm (1C), ~70 ppm (1C), ~31 ppm (1C), ~19 ppm (1C), ~14 ppm (1C) |

| FTIR (cm⁻¹) | ~2960-2850 (C-H), ~1550-1450 (C=N), ~1250-1050 (C-O), ~850-750 (C-Cl) |

| Mass Spec (m/z) | Molecular ion cluster around 221/223 |

Safety Precautions

-

Cyanuric chloride is corrosive, a lachrymator, and reacts with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

n-Butanol is flammable and an irritant. Avoid inhalation and contact with skin and eyes.

-

The reaction generates HCl , which is corrosive. The use of a base neutralizes this, but care should be taken during the workup.

-

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

Applications and Future Perspectives

2-Butoxy-4,6-dichloro-1,3,5-triazine is a versatile platform for the synthesis of a wide array of functional molecules. The two remaining chlorine atoms can be sequentially substituted with various nucleophiles, such as amines, thiols, and other alkoxides, to create libraries of compounds for screening in drug discovery programs.[2] Its derivatives have potential applications as:

-

Anticancer agents

-

Antiviral compounds

-

Herbicides

-

Building blocks for dendrimers and polymers

The ability to introduce diverse functionalities onto the triazine core makes this compound a valuable tool for medicinal chemists and material scientists.

References

- Menicagli, R., et al. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Arkivoc, 2006(7), 1-25.

- Giardinà, D., et al. (2000). 1,3,5-Triazine Derivatives as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 8(9), 2071-2079.

- European Patent No. EP 2 868 657 A1. (2015). Method for the industrial production of 2-halo-4,6-dialkoxy-1,3,5-triazines and their use in the presence of amines.

- Kaminski, J. J., et al. (1985). Synthesis and anti-inflammatory activity of some 2,4,6-trisubstituted-s-triazines. Journal of Medicinal Chemistry, 28(7), 876-883.

- Smolin, E. M., & Rapoport, L. (1959).

- Thurston, J. T., et al. (1951). A New Series of Triazines. Journal of the American Chemical Society, 73(7), 2981-2983.

- Dudley, J. R., et al. (1951). Cyanuric Chloride Derivatives. I. The Preparation of Some Unsymmetrically Substituted Triazines. Journal of the American Chemical Society, 73(7), 2986-2990.

- Ostrogovich, G., & Gheorghiu, C. (1936). Ricerche sulla cianammide. Nota V. Sulla reazione fra cianocloruro e cianammide sodica. Gazzetta Chimica Italiana, 66, 638-646.

- Banks, C. K., et al. (1944). Triazines. I. The Reaction of Cyanuric Chloride with Aromatic Amines. Journal of the American Chemical Society, 66(7), 1127-1129.

- Foye, W. O. (1958). S-Triazine Derivatives as Potential Antimetabolites.

- Cuthbertson, W. W., & Moffatt, J. S. (1948). Contributions to the chemistry of synthetic antimalarials. Part VIII. The preparation of some derivatives of 1:3:5-triazine. Journal of the Chemical Society, 561-564.

- Hirt, R., & Nidecker, H. (1950). Über die Herstellung von 2,4-Diamino-6-alkoxy-s-triazinen. Helvetica Chimica Acta, 33(5), 1365-1369.

- Schaefer, F. C., & Thurston, J. T. (1951). s-Triazines. II. The Reaction of Cyanuric Chloride with Alcohols. Journal of the American Chemical Society, 73(7), 2990-2992.

Sources

The Alchemical Core: A Technical Guide to Butoxy-Dichlorotriazine for Advanced Drug Development

Foreword: The Triazine Scaffold in Modern Medicinal Chemistry

To the researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration of butoxy-dichlorotriazine, a molecule of significant potential within the vast and intricate world of medicinal chemistry. The 1,3,5-triazine core is a privileged scaffold, a foundational structure upon which a multitude of therapeutic agents have been constructed.[1] Its utility stems from a unique combination of stability and tunable reactivity, allowing for the sequential and site-selective introduction of various functionalities.[2] This guide will delve into the specific physical and chemical properties of the butoxy-substituted dichlorotriazine, providing not just data, but a causal understanding of its behavior and a practical framework for its application in the synthesis of novel therapeutics. We will explore its synthesis, reactivity, and potential as a versatile linker in bioconjugation and drug delivery systems.

Section 1: Physicochemical Properties of 2-Butoxy-4,6-dichloro-1,3,5-triazine

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its effective application. While extensive experimental data for 2-butoxy-4,6-dichloro-1,3,5-triazine is not widely published, we can infer many of its key characteristics from closely related analogs and fundamental chemical principles.

Core Molecular Attributes

The foundational properties of 2-butoxy-4,6-dichloro-1,3,5-triazine are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | N/A |

| CAS Number | 13838-32-9 | [3] |

| Molecular Formula | C₇H₉Cl₂N₃O | [3] |

| Molecular Weight | 222.07 g/mol | [3] |

| Physical State | Liquid (inferred) | [4] |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The four protons of the butyl group would give rise to distinct signals. The α-methylene protons adjacent to the oxygen will be the most deshielded, appearing as a triplet. The subsequent two methylene groups will appear as multiplets (likely a sextet and a quartet), and the terminal methyl group will be a triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the four unique carbons of the butyl group and the three carbons of the triazine ring. The triazine carbons will appear in the aromatic region, with the carbon bearing the butoxy group being the most shielded of the three.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the absence of an O-H stretch (indicating the successful formation of the ether linkage) and the presence of strong C-O and C-N stretching vibrations. The C-Cl stretches will also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (222.07 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Section 2: The Chemistry of Butoxy-Dichlorotriazine: Reactivity and Synthetic Utility

The synthetic utility of butoxy-dichlorotriazine is rooted in the electrophilic nature of the triazine ring and the differential reactivity of the two chlorine atoms. This allows for a stepwise and controlled introduction of nucleophiles, making it an ideal scaffold for building molecular complexity.

The Principle of Differential Reactivity

The 1,3,5-triazine ring is an electron-deficient system, which makes the carbon atoms susceptible to nucleophilic attack. The chlorine atoms are good leaving groups, facilitating nucleophilic aromatic substitution (SNA_r) reactions. A key feature of dichlorotriazines is that the first chlorine atom is significantly more reactive than the second.[2]

The substitution of the first chlorine with an electron-donating butoxy group further deactivates the ring towards subsequent nucleophilic attack. This electronic effect, combined with steric hindrance, means that the displacement of the second chlorine atom typically requires more forcing conditions (e.g., higher temperatures or stronger nucleophiles). This differential reactivity is the cornerstone of its utility in combinatorial chemistry and the synthesis of complex molecules.

Diagram: Reactivity Profile of Butoxy-Dichlorotriazine

Caption: Stepwise nucleophilic substitution on the butoxy-dichlorotriazine core.

Applications in Drug Development: A Versatile Linker

In the realm of drug development, butoxy-dichlorotriazine can serve as a highly effective linker molecule. Linkers are crucial components in modern therapeutics, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[][6][7] They connect the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug).

The dichlorotriazine core of butoxy-dichlorotriazine offers two points of attachment for conjugation. For instance, one chlorine can be displaced by a functional group on a targeting molecule, and the second chlorine can be reacted with a drug molecule. The butoxy group can be used to modulate the solubility and pharmacokinetic properties of the resulting conjugate.

Diagram: Butoxy-Dichlorotriazine as a Drug Delivery Linker

Caption: Conceptual workflow of using butoxy-dichlorotriazine as a linker.

Section 3: Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous monosubstituted alkoxy-dichlorotriazines and should be considered a starting point for the synthesis and characterization of butoxy-dichlorotriazine.[2] All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-Butoxy-4,6-dichloro-1,3,5-triazine

This procedure is adapted from the synthesis of similar alkoxy-dichlorotriazines.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

n-Butanol

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water (deionized)

-

Hexane (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of n-butanol (1 equivalent) and sodium bicarbonate (1.1 equivalents) in a mixture of acetone and water.

-

Slowly add the butanol solution to the stirred cyanuric chloride solution via the dropping funnel, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from hexane.

Diagram: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of butoxy-dichlorotriazine.

General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the substitution of the second chlorine atom on the butoxy-dichlorotriazine core.

Materials:

-

2-Butoxy-4,6-dichloro-1,3,5-triazine

-

Nucleophile (e.g., amine, alcohol, thiol; 1 equivalent)

-

Base (e.g., triethylamine, diisopropylethylamine; 1.1 equivalents)

-

Solvent (e.g., tetrahydrofuran, acetonitrile)

Procedure:

-

Dissolve 2-butoxy-4,6-dichloro-1,3,5-triazine (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the nucleophile (1 equivalent) and the base (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Section 4: Safety and Handling

Butoxy-dichlorotriazine and its precursors are reactive chemicals and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4][8][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.[4]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Building Block for Future Therapies

Butoxy-dichlorotriazine represents a valuable and versatile building block for the modern medicinal chemist. Its predictable, stepwise reactivity, coupled with the ability to tune its physicochemical properties through the butoxy group, makes it an attractive scaffold for the synthesis of complex molecular architectures. While further research is needed to fully elucidate its specific properties and applications, the principles outlined in this guide provide a solid foundation for its use in the development of the next generation of targeted therapies. The continued exploration of such adaptable chemical tools will undoubtedly pave the way for new and innovative solutions to pressing challenges in drug discovery.

References

-

JMN Specialties, Inc. (2020, April 8). Safety Data Sheet: 2-Butoxyethanol. Retrieved from [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). Safety data sheet of '- 2-BUTOXYETHANOL' (Version 1). Retrieved from [Link]

-

Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. Retrieved from [Link]

-

METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. European Patent Office. Retrieved from [Link]

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents.

-

Sarex. (n.d.). 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122). Retrieved from [Link]

-

2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethanol. PubChem. Retrieved from [Link]

-

Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. PMC. Retrieved from [Link]

-

Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]

-

Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. Retrieved from [Link]

-

Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Sciclix. Retrieved from [Link]

-

Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PMC. Retrieved from [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC. Retrieved from [Link]

-

Current ADC Linker Chemistry. PMC. Retrieved from [Link]

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine. Alzchem Group. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13838-32-9|2-Butoxy-4,6-dichloro-1,3,5-triazine|BLD Pharm [bldpharm.com]

- 4. file.chemscene.com [file.chemscene.com]

- 6. sciclix.com [sciclix.com]

- 7. biosynth.com [biosynth.com]

- 8. jmnspecialties.com [jmnspecialties.com]

- 9. chemos.de [chemos.de]

- 10. biochemopharma.fr [biochemopharma.fr]

The Synthetic Versatility of 2-Butoxy-4,6-dichloro-1,3,5-triazine: A Technical Guide for Researchers

Introduction: The Strategic Value of 2-Butoxy-4,6-dichloro-1,3,5-triazine in Modern Chemistry

In the landscape of synthetic chemistry, the 1,3,5-triazine scaffold stands as a cornerstone for the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] Among the numerous derivatives of this versatile heterocycle, 2-Butoxy-4,6-dichloro-1,3,5-triazine has emerged as a particularly valuable intermediate. Its strategic importance lies in the differential reactivity of its two chlorine atoms, a feature finely tuned by the presence of the butoxy group. This guide offers an in-depth exploration of the reactivity of 2-Butoxy-4,6-dichloro-1,3,5-triazine, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to harness its full synthetic potential.

The controlled, stepwise substitution of the chlorine atoms on the triazine ring is the key to its utility. This allows for the precise and sequential introduction of various nucleophiles, enabling the construction of complex, multifunctional molecules with a high degree of architectural control.[2] The butoxy group, introduced in the initial synthetic step, not only serves as a permanent structural element but also electronically modulates the reactivity of the remaining chloro substituents, offering a nuanced level of control over subsequent transformations. This guide will delve into the principles governing this reactivity, providing a framework for the rational design and synthesis of novel triazine-based compounds.

Core Principles of Reactivity: A Stepwise Approach to Functionalization

The foundational chemistry of 2-Butoxy-4,6-dichloro-1,3,5-triazine is rooted in the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring. The triazine core is highly susceptible to attack by nucleophiles due to the electron-withdrawing nature of the nitrogen atoms. The three chlorine atoms of the parent molecule, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), exhibit a gradient of reactivity that can be exploited for selective substitution.[2]

The substitution of the first chlorine atom with butanol to yield 2-Butoxy-4,6-dichloro-1,3,5-triazine is typically conducted at low temperatures, generally between 0 and 5°C. This initial substitution deactivates the triazine ring towards further nucleophilic attack, meaning the second and third substitutions require progressively more forcing conditions (i.e., higher temperatures). This temperature-dependent reactivity is the cornerstone of a "one-pot" synthetic strategy, allowing for the sequential introduction of different nucleophiles in a controlled manner.

The butoxy group influences the reactivity of the two remaining chlorine atoms through a combination of electronic and steric effects. Electronically, the oxygen atom of the butoxy group can donate electron density to the triazine ring via resonance, which slightly reduces the electrophilicity of the remaining carbon-chlorine bonds. Sterically, the bulk of the butyl group can hinder the approach of incoming nucleophiles, although this effect is generally less pronounced than the electronic influence.

Caption: Sequential substitution of 2,4,6-trichloro-1,3,5-triazine.

Synthesis of the Core Intermediate: 2-Butoxy-4,6-dichloro-1,3,5-triazine

The preparation of 2-Butoxy-4,6-dichloro-1,3,5-triazine is a critical first step that must be carefully controlled to ensure high purity and yield, thereby setting the stage for successful subsequent reactions. The following protocol is a robust and validated method for this synthesis.

Experimental Protocol: Synthesis of 2-Butoxy-4,6-dichloro-1,3,5-triazine

Objective: To synthesize 2-Butoxy-4,6-dichloro-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine and butanol.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

n-Butanol

-

Sodium bicarbonate (NaHCO₃) or an organic base like N,N-diisopropylethylamine (DIPEA)

-

Acetone or Tetrahydrofuran (THF)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in acetone or THF. Cool the solution to 0-5°C using an ice bath.

-

Nucleophilic Addition: In a separate flask, prepare a solution of n-butanol (1 equivalent) and a suitable base such as sodium bicarbonate (1 equivalent) or DIPEA (1.1 equivalents) in the same solvent.

-

Controlled Reaction: Add the butanol/base solution dropwise to the cooled solution of cyanuric chloride over a period of 1-2 hours, ensuring the temperature remains between 0-5°C. The use of a dropping funnel is highly recommended for controlled addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at 0-5°C.

-

Workup: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts (e.g., sodium chloride).

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent such as heptane or by column chromatography on silica gel.

Self-Validation and Causality:

-

Temperature Control: Maintaining a low temperature (0-5°C) is critical to prevent the second substitution of a chlorine atom, which would lead to the formation of di-butoxy-mono-chloro-s-triazine as a significant byproduct.

-

Base Selection: The base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction. Sodium bicarbonate is a mild and inexpensive inorganic base, while an organic base like DIPEA can be advantageous in ensuring a homogenous reaction mixture.

-

Solvent Choice: Acetone and THF are excellent solvents for both cyanuric chloride and the butoxy-derivative, ensuring the reaction proceeds in a homogeneous phase.

Exploring the Reactivity Landscape: Subsequent Nucleophilic Substitutions

With the 2-Butoxy-4,6-dichloro-1,3,5-triazine in hand, a plethora of synthetic possibilities opens up. The two remaining chlorine atoms can be sequentially displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.

Reaction with Amines: Building Blocks for Bioactive Molecules

The reaction of 2-Butoxy-4,6-dichloro-1,3,5-triazine with amines is a cornerstone for the synthesis of a diverse array of biologically active compounds, including potential kinase inhibitors and other therapeutic agents. The second substitution with an amine typically requires slightly elevated temperatures, often in the range of room temperature to 40°C.

Caption: General workflow for the amination of 2-Butoxy-4,6-dichloro-1,3,5-triazine.

Experimental Protocol: Synthesis of a 2-Amino-4-butoxy-6-chloro-1,3,5-triazine Derivative

Objective: To synthesize a monosubstituted amino derivative from 2-Butoxy-4,6-dichloro-1,3,5-triazine.

Materials:

-

2-Butoxy-4,6-dichloro-1,3,5-triazine

-

Primary or secondary amine (1 equivalent)

-

N,N-diisopropylethylamine (DIPEA) (1.1 equivalents)

-

Acetonitrile or THF

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Reaction Setup: Dissolve 2-Butoxy-4,6-dichloro-1,3,5-triazine (1 equivalent) in acetonitrile or THF in a round-bottom flask.

-

Addition of Reagents: Add the desired amine (1 equivalent) followed by DIPEA (1.1 equivalents) to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 30-40°C.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture can be concentrated, and the product isolated and purified by standard techniques such as column chromatography or recrystallization.

Quantitative Data for Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of 2-Butoxy-4,6-dichloro-1,3,5-triazine with various nucleophiles. These values are representative and may vary depending on the specific substrate and reaction conditions.

| Nucleophile | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| n-Butanol (1st sub) | 0-5 | 2-4 | >90 |

| Aniline | 25-30 | 3-6 | 85-95 |

| Benzylamine | 25-30 | 2-4 | 90-98 |

| Thiophenol | 40-50 | 4-8 | 80-90 |

| Sodium Methoxide | 25-30 | 1-3 | >90 |

Applications in Drug Discovery and Materials Science

The derivatives of 2-Butoxy-4,6-dichloro-1,3,5-triazine are valuable scaffolds in several areas of research and development:

-

Medicinal Chemistry: The ability to introduce two different substituents in a controlled manner makes this core ideal for creating libraries of compounds for high-throughput screening. The resulting triazine derivatives have shown promise as kinase inhibitors, antiviral agents, and anticancer therapeutics.[3]

-

Materials Science: The triazine core can be functionalized with polymerizable groups or chromophores to create novel polymers, dyes, and functional materials with tailored optical and electronic properties.

-

Agrochemicals: Substituted triazines have a long history of use as herbicides, and the butoxy derivative serves as a key intermediate in the synthesis of new and more effective crop protection agents.

Conclusion

2-Butoxy-4,6-dichloro-1,3,5-triazine is a powerful and versatile building block for the synthesis of a wide range of functional molecules. Its predictable and controllable reactivity, governed by the principles of sequential nucleophilic aromatic substitution, allows for the precise construction of complex molecular architectures. By understanding the core principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively leverage this intermediate to advance their work in drug discovery, materials science, and beyond. The continued exploration of the reactivity of this and related triazine derivatives will undoubtedly lead to the development of novel compounds with significant scientific and technological impact.

References

-

de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 595-614. Available at: [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available at: [Link]

-

Sosič, I., et al. (2010). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. HETEROCYCLES, 81(1), 91-106. Available at: [Link]

-

Chouai, A., et al. (2006). 1,3,5-[tris-piperazine]-triazine. Organic Syntheses, 83, 138. Available at: [Link]

- CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. Google Patents.

-

Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. Available at: [Link]

-

RSC Publishing. (2000). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

PubChem. 2,4-Dichloro-6-propoxy-1,3,5-triazine. National Center for Biotechnology Information. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]

-

PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Strategies for the Detection and Quantification of Triazine Derivatives in Environmental and Biological Matrices

Abstract

Triazine derivatives, a class of nitrogen-containing heterocyclic compounds, are widely utilized as herbicides in agriculture, with prominent examples including atrazine, simazine, and cyanazine. Due to their chemical stability, persistence, and mobility in the environment, they are frequently detected as contaminants in soil, groundwater, and food products. Some triazines have been identified as potential endocrine disruptors, making their sensitive and accurate detection a critical task for environmental monitoring, food safety, and toxicology research.[1] This application note provides a comprehensive guide to the principal analytical methods for detecting and quantifying triazine derivatives. We delve into the causality behind methodological choices, from sample preparation strategies like Solid-Phase Extraction (SPE) and QuEChERS to advanced separation and detection techniques including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed, field-proven protocols are provided, alongside a comparative analysis of method performance to guide researchers in selecting the optimal workflow for their specific application.

The Analytical Challenge: Understanding Triazine Properties

The efficacy of any analytical method is fundamentally tied to the physicochemical properties of the target analytes. Triazines are characterized by a 1,3,5-triazine ring structure with various substituents. These substitutions dictate the polarity, volatility, and thermal stability of each derivative, which in turn governs the selection of appropriate extraction and chromatography techniques. For instance, the moderate polarity of many triazines makes them amenable to reversed-phase liquid chromatography, while their sufficient volatility and thermal stability also permit analysis by gas chromatography.[1][2] The complexity of the sample matrix (e.g., soil, water, food) introduces significant challenges, such as matrix effects, which can suppress or enhance the analytical signal, necessitating robust sample preparation to isolate analytes and remove interferences.[3]

Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation is to extract the triazine analytes from the sample matrix and concentrate them into a clean solvent suitable for instrumental analysis. The choice of technique is critical for achieving high recovery and minimizing matrix interference.

Solid-Phase Extraction (SPE)

SPE is a cornerstone technique for extracting triazines from aqueous samples like drinking or environmental water.[4] It relies on the partitioning of analytes between the liquid sample and a solid sorbent packed in a cartridge.

-

Causality of Sorbent Choice: For triazines, C18 (octadecyl-bonded silica) or polymeric sorbents (e.g., styrene-divinylbenzene) are commonly used.[4] The nonpolar C18 sorbent effectively retains the moderately nonpolar triazine molecules from the polar water matrix via hydrophobic interactions. Polymeric sorbents offer a higher surface area and pH stability, often leading to better retention and recovery for a wider range of analytes. Cation-exchange materials can also be effective, as triazines can be protonated under acidic conditions.[5]

Workflow for Solid-Phase Extraction (SPE)

Sources

Application Notes & Protocols: The Strategic Role of 2-Butoxy-4,6-dichloro-1,3,5-triazine in Modern Bioconjugation

Introduction: Beyond Conventional Linkers

In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of linker is paramount. While reagents targeting lysine or cysteine residues are abundant, achieving precision, stability, and controlled reactivity remains a significant challenge. This guide delves into the application of 2-Butoxy-4,6-dichloro-1,3,5-triazine, a derivative of cyanuric chloride (also known as 2,4,6-Trichloro-1,3,5-triazine), as a robust and versatile bifunctional crosslinker. Unlike its parent compound, the butoxy-substituted triazine offers a moderated reactivity profile, enabling more controlled and selective conjugation to protein nucleophiles. This document provides a deep dive into the underlying chemistry, strategic considerations for experimental design, and detailed, field-tested protocols for its use, aimed at researchers, chemists, and drug development professionals.

Section 1: The Fundamental Chemistry of Dichloro-s-Triazines

The s-Triazine Core: An Electrophilic Scaffold for Bioconjugation

The 1,3,5-triazine (or s-triazine) ring is a nitrogen-rich heteroaromatic system that is highly electron-deficient. This deficiency renders the carbon atoms susceptible to nucleophilic attack. In 2-Butoxy-4,6-dichloro-1,3,5-triazine, two chlorine atoms serve as excellent leaving groups, making the molecule a prime candidate for sequential aromatic nucleophilic substitution (SNAr) reactions with biomolecules.[1][2] This chemistry forms the basis of its utility as a crosslinker.

Mechanism of Action: Covalent Bond Formation with Protein Nucleophiles

The primary targets for dichloro-s-triazines on proteins are the side chains of specific amino acids. The reaction proceeds via a two-step SNAr mechanism:

-

Nucleophilic Attack: The deprotonated ε-amino group of a lysine residue (or the sulfhydryl group of a cysteine) attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the triazine ring.

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion, resulting in a stable, covalent bond between the protein and the triazine linker.

The reaction's efficiency is highly pH-dependent. A moderately alkaline pH (typically 8.0-9.5) is required to ensure a sufficient population of deprotonated, nucleophilic lysine residues without denaturing the protein.

The Strategic Role of the Butoxy Substituent

The parent compound, 2,4,6-trichloro-1,3,5-triazine, is extremely reactive, which can lead to poor selectivity and aggregation. The introduction of an alkoxy group, such as butoxy, serves a critical purpose: it acts as an electron-donating group that slightly deactivates the triazine ring. This moderation of reactivity provides several key advantages:

-

Enhanced Controllability: The reaction proceeds at a more manageable rate, allowing for greater control over the extent of conjugation and the final drug-to-antibody ratio (DAR).

-

Improved Selectivity: Reduced reactivity can lead to more selective modification of the most accessible and nucleophilic sites on the protein.

-

Sequential Substitution: The first substitution of a chlorine atom further deactivates the ring, making the second chlorine less reactive. This inherent property can be exploited for stepwise conjugation strategies under carefully controlled conditions.[2]

Caption: Reaction of 2-Butoxy-4,6-dichloro-1,3,5-triazine with a protein lysine residue.

Section 2: Strategic Considerations for Experimental Design

Why Choose a Dichloro-s-Triazine Linker?

The selection of a linker technology is a critical decision in the development of bioconjugates. Dichloro-s-triazines offer a compelling alternative to more common chemistries.

| Feature | Dichloro-s-Triazine | NHS Esters | Maleimides |

| Target Residue | Lysine (primary), Cysteine | Lysine | Cysteine |

| Bond Stability | High: Very stable covalent bond. | Moderate: Susceptible to hydrolysis. | Moderate: Prone to retro-Michael addition.[3] |

| Reactivity Control | Good: Tunable via substituents and pH. | Moderate: Highly reactive, prone to hydrolysis. | High: Very fast reaction with thiols. |

| Homogeneity | Heterogeneous (lysine-based).[4] | Heterogeneous (lysine-based). | Higher homogeneity (cysteine-based).[3] |

| Aqueous Comp. | Good | Moderate (hydrolysis is a competing reaction). | Excellent |

Critical Parameters for Successful Conjugation

Optimizing the conjugation reaction is essential for producing a bioconjugate with the desired properties. The following parameters must be carefully controlled.

| Parameter | Recommended Range | Rationale & Causality |

| pH | 8.0 - 9.5 | Balances the need for deprotonated lysine amines for nucleophilic attack against the risk of protein denaturation and reagent hydrolysis at higher pH. |

| Temperature | 4°C to 25°C | Lower temperatures (4°C) slow the reaction rate, providing greater control and minimizing potential protein degradation. Room temperature may be used for faster kinetics if the protein is stable. |

| Stoichiometry | 5 - 20 molar equivalents | The molar excess of the triazine reagent relative to the protein directly influences the final DAR. This must be empirically determined for each specific protein and payload. |

| Co-solvent | 5% - 15% (v/v) | A water-miscible organic solvent (e.g., DMSO, DMF) is required to dissolve the hydrophobic triazine reagent before its addition to the aqueous protein solution. The final concentration should be minimized to prevent protein denaturation. |

| Reaction Time | 1 - 4 hours | Must be optimized to allow the reaction to proceed to the desired extent without causing significant protein aggregation or side reactions. |

Section 3: Experimental Protocols

These protocols provide a validated starting point for the conjugation of a small molecule payload to an antibody. Note: All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Antibody-Small Molecule Conjugation

This protocol describes the conjugation of a payload to lysine residues on a monoclonal antibody (mAb).

Materials and Reagents:

-

Monoclonal Antibody (mAb) at ~10 mg/mL

-

2-Butoxy-4,6-dichloro-1,3,5-triazine

-

Payload with a primary or secondary amine handle

-

Reaction Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200)

-

Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

-

Antibody Preparation:

-

Buffer exchange the mAb into the Reaction Buffer using dialysis or a desalting column.

-

Adjust the final concentration to 5-10 mg/mL. Keep the solution on ice.

-

-

Linker-Payload Synthesis (Pre-reaction):

-

Rationale: To generate a mono-substituted triazine-payload intermediate. This provides better control over the final conjugation to the antibody.

-

Dissolve 2-Butoxy-4,6-dichloro-1,3,5-triazine in anhydrous DMSO to a stock concentration of 100 mM.

-

In a separate vial, dissolve the amine-containing payload in anhydrous DMSO.

-

Add the payload solution to the triazine solution at a 1:1 molar ratio. Add a mild base like N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Let the reaction proceed at room temperature for 30-60 minutes to form the 2-Butoxy-4-(payload)-6-chloro-1,3,5-triazine intermediate.[5]

-

-

Conjugation Reaction:

-

Prepare a fresh 10 mM stock solution of the linker-payload intermediate in anhydrous DMSO.

-

Calculate the volume of the linker-payload stock needed to achieve the desired molar excess (e.g., 10-fold molar excess over the mAb).

-

While gently stirring the chilled mAb solution, add the linker-payload stock solution dropwise. The final concentration of DMSO should not exceed 15% (v/v).

-

Allow the reaction to proceed at 4°C or room temperature for 1-4 hours with gentle agitation.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted triazine molecules.

-

-

Purification of the ADC:

-

Load the quenched reaction mixture onto a pre-equilibrated SEC column.

-

Elute the ADC with Purification Buffer (PBS, pH 7.4).

-

Collect fractions corresponding to the high molecular weight peak (the ADC) and pool them. Unconjugated small molecules will elute later.

-

Caption: Workflow for the synthesis and purification of an antibody-drug conjugate.

Protocol 2: Characterization of the Bioconjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

-

Principle: This method relies on measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (λmax).

-

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm and λmax.

-

Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εcl), correcting for the payload's contribution to absorbance at 280 nm.

-

Equation for Antibody Concentration:

-

CAb (M) = (A280 - Aλmax × CF) / εAb,280

-

Where CF (Correction Factor) = εPayload,280 / εPayload,λmax

-

-

Equation for Payload Concentration:

-

CPayload (M) = Aλmax / εPayload,λmax

-

-

DAR Calculation:

-

DAR = CPayload / CAb

-

-

B. Assessment of Purity and Aggregation by Size-Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.

-

Procedure:

-

Inject a sample of the purified ADC onto an appropriate SEC-HPLC column.

-

Elute with a suitable mobile phase (e.g., PBS).

-

Monitor the eluent at 280 nm.

-

The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates. Calculate the percentage of monomer by integrating the peak areas. A monomer content of >95% is typically desired.

-

Section 4: Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low DAR / Low Conjugation Efficiency | 1. pH is too low.2. Insufficient molar excess of linker.3. Reagent hydrolysis.4. Inaccessible lysine residues. | 1. Ensure Reaction Buffer pH is 8.5-9.0.2. Increase the molar equivalents of the linker-payload.3. Use freshly prepared stock solutions in anhydrous DMSO.4. This is an inherent property of the protein; full modification is not always possible. |

| Protein Aggregation | 1. Final co-solvent concentration is too high.2. Payload is highly hydrophobic.3. Over-conjugation (high DAR).4. Reaction temperature is too high. | 1. Keep final DMSO/DMF concentration below 15%.2. Consider using more hydrophilic linkers or payloads.[6]3. Reduce molar excess of the linker to target a lower DAR.4. Perform the conjugation at 4°C. |

| High Heterogeneity | 1. Inherent to lysine conjugation. | 1. This is a known characteristic. For higher homogeneity, consider site-specific conjugation technologies.[6] However, process optimization (controlling temp, time, pH) can narrow the DAR distribution. |

Conclusion

2-Butoxy-4,6-dichloro-1,3,5-triazine stands out as a highly effective and tunable reagent for bioconjugation. Its moderated reactivity, conferred by the butoxy group, allows for a more controlled covalent modification of proteins compared to its parent triazine. The stable bond it forms with lysine residues makes it particularly suitable for applications where long-term stability in biological systems is critical, such as in the development of next-generation antibody-drug conjugates. By carefully controlling key reaction parameters as outlined in this guide, researchers can leverage the unique advantages of this triazine derivative to build robust and effective bioconjugates.

References

-

Izquierdo, S., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available at: [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Available at: [Link]

-

Menjo, M., et al. (2021). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]

-

de Fatima, A., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

- CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. Google Patents.

-

Tatiana, M. B., et al. (2025). 2,4,6-Trichloro-1,3,5-Triazine Catalyzed Fischer Type Dehydrative Glycosylation for the Synthesis of 2-Deoxy Glycosides. ResearchGate. Available at: [Link]

-

PubChem. 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethanol. Available at: [Link]

-

Giacomelli, G., et al. (2025). Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. ResearchGate. Available at: [Link]

-

Fu, Y., et al. (2024). A review of conjugation technologies for antibody drug conjugates. Journal of Hematology & Oncology. Available at: [Link]

-

Ojagh, B., et al. (2023). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. MDPI. Available at: [Link]

-

Abd-El-Aziz, A.S., et al. (2021). Diverse Roles of Antibodies in Antibody–Drug Conjugates. MDPI. Available at: [Link]

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents.

-

Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

-

Liu, Z., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics. Available at: [Link]

-

NJ Bio, Inc. (2025). Recent Advances in ADCs. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. njbio.com [njbio.com]

- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

troubleshooting incomplete coupling reactions with dichlorotriazines

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dichlorotriazine coupling reactions. This guide is designed to provide in-depth, field-proven insights into troubleshooting common experimental challenges. Dichlorotriazines are highly valuable electrophilic scaffolds for covalent modification of nucleophiles, but their reactivity profile, particularly the competition between desired substitution and undesired hydrolysis, requires careful control of reaction parameters.

This center provides a structured, question-and-answer-based approach to resolve specific issues you may encounter, moving from common symptoms to underlying causes and validated solutions.

Troubleshooting Guide: Incomplete Coupling Reactions

This section addresses the most frequent and critical problems encountered during the coupling of nucleophiles to a dichlorotriazine core.

Q1: My reaction shows very low conversion or has stalled completely. What is the primary suspect?

Answer: When facing low to no product yield, the issue almost invariably traces back to suboptimal pH control, leading to either insufficient nucleophile activation or rampant hydrolysis of the dichlorotriazine starting material.

-

Expertise & Causality: Dichlorotriazine chemistry is a classic nucleophilic aromatic substitution (S NAr). The reaction rate is critically dependent on both the concentration and the nucleophilicity of your attacking species (e.g., an amine, thiol, or alcohol). For an amine to react, it must be in its neutral, deprotonated state (R-NH₂) rather than its protonated, non-nucleophilic ammonium form (R-NH₃⁺). This requires a sufficiently basic environment. However, the dichlorotriazine itself is highly susceptible to hydrolysis under alkaline conditions, where hydroxide ions (OH⁻) compete with your intended nucleophile, leading to an inactive hydroxy-triazine byproduct.[1] The art of this reaction is finding the precise pH "sweet spot" that maximizes nucleophile reactivity while minimizing hydrolysis.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low dichlorotriazine coupling yield.

-

Recommended Action:

-

Verify pH: Use a calibrated pH meter (for aqueous reactions) or pH paper to check the reaction mixture. For amine couplings in aqueous buffers, a pH of 8.5-9.0 is a common starting point.[2] For organic solvents, the choice and amount of base (e.g., DIEA, Na₂CO₃) is critical.[3]

-

Optimize Base: Ensure you are using a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or an inorganic base like sodium carbonate. Stoichiometry is key; you need enough base to neutralize the HCl generated during the substitution.

-

Control Temperature: Run the first substitution at a low temperature (0-5 °C) to minimize hydrolysis. This is especially important when aiming for a monosubstituted product.

-

Q2: I'm trying to make a monosubstituted product, but I'm getting a significant amount of the disubstituted species. How can I improve selectivity?

Answer: Achieving monosubstitution relies on exploiting the differential reactivity of the two chlorine atoms on the triazine ring. The first substitution is significantly faster than the second. Your primary control levers are temperature and stoichiometry.

-

Expertise & Causality: The electron-withdrawing nature of the triazine ring makes the chlorine atoms susceptible to nucleophilic attack. After the first substitution, the newly introduced group (e.g., an amino group) donates electron density into the ring, which deactivates the second chlorine atom toward further substitution. This electronic effect is the basis for selectivity. However, this deactivation can be overcome with more forcing conditions (higher temperature, longer reaction time, excess nucleophile).

-

Key Parameter Relationships:

Caption: Relationship between temperature and substitution outcome.

-

Recommended Action:

-